what is the structure of neophyl chloride
what is the structure of neophyl chloride
An In-depth Technical Guide to the Structure and Chemistry of Neophyl Chloride
Overview
Neophyl chloride, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with the chemical formula C₁₀H₁₃Cl.[1][2] Its structure is notable for a quaternary carbon atom bonded to a phenyl group, two methyl groups, and a chloromethyl group. This specific arrangement, a neopentyl-like structure, confers unusual reactivity, making it a subject of interest for organic chemists. Primarily, it serves as a precursor for organometallic reagents and as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[3]
A key feature of neophyl chloride is its resistance to standard nucleophilic substitution (Sₙ2) and β-hydride elimination reactions.[1] This behavior is a direct consequence of its sterically hindered structure, often referred to as the "neopentyl effect," which makes it a valuable substrate for studying reaction mechanisms and for syntheses where competing side reactions must be avoided.[1]
Molecular Structure and Identification
The structure of neophyl chloride consists of a benzene (B151609) ring attached to the quaternary β-carbon of a neopentyl chloride backbone. This substitution pattern results in a sterically congested molecule where the reactive C-Cl bond is shielded by the bulky tert-butyl-like group. The molecule is achiral.[4]
Chemical Identifiers
A summary of the key identifiers for neophyl chloride is presented in Table 1.
| Identifier | Value |
| Preferred IUPAC Name | (1-chloro-2-methylpropan-2-yl)benzene[1][2] |
| Other Names | 1-Chloro-2-methyl-2-phenylpropane, (β-Chloro-tert-butyl)benzene, 2-Methyl-2-phenylpropyl chloride[2] |
| CAS Number | 515-40-2[2] |
| Molecular Formula | C₁₀H₁₃Cl[4] |
| SMILES | ClCC(c1ccccc1)(C)C |
| InChI Key | DNXXUUPUQXSUFH-UHFFFAOYSA-N[1][2] |
Physical and Chemical Properties
Neophyl chloride is a colorless to slightly yellow liquid at room temperature.[4][5] It is insoluble in water but soluble in common organic solvents.[5][6] Key physical and chemical properties are listed in Table 2.
| Property | Value |
| Molar Mass | 168.66 g/mol [1][2] |
| Appearance | Colorless to slightly yellow liquid |
| Density | 1.047 g/mL at 25 °C[6] |
| Boiling Point | 223 °C (433 K) at 760 mmHg (decomposes)[1][7] |
| 95-98 °C at 10 mmHg[8][6][7] | |
| Refractive Index (n²⁰/D) | 1.524[4][6] |
| Water Solubility | Insoluble[4][5] |
Structural and Spectroscopic Data
Caption: 2D structure of Neophyl Chloride.
Typical Bond Lengths and Angles
The following table summarizes expected bond lengths based on standard values for organic molecules.
| Bond | Type | Typical Length (pm) |
| C-C (aliphatic) | sp³-sp³ | 154[9] |
| C-C (aryl-alkyl) | sp²-sp³ | 151[9] |
| C=C (aromatic) | sp²-sp² | 139 |
| C-Cl | sp³-Cl | 179[9] |
| C-H (aliphatic) | sp³-H | 109 |
| C-H (aromatic) | sp²-H | 108 |
| Angle (tetrahedral) | C-C-C | ~109.5° |
| Angle (trigonal planar) | C-C-C (aryl) | ~120° |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of neophyl chloride. Key data are summarized in Table 4.
| Technique | Data / Key Features |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 5H, Ar-H), δ ~3.6 ppm (s, 2H, -CH₂Cl), δ ~1.4 ppm (s, 6H, -C(CH₃)₂)[1][3] |
| ¹³C NMR (CDCl₃) | Aromatic carbons (4 signals), Quaternary C, -CH₂Cl carbon, Methyl carbons (2 equivalent)[3] |
| IR Spectroscopy (liquid film) | C-H stretch (aromatic & aliphatic), C=C stretch (aromatic ring), C-Cl stretch[2][3] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 168/170 (isotope pattern for Cl), Base peak typically at m/z 119 ([M-CH₂Cl]⁺)[2] |
Reactivity and the Neopentyl Effect
The most significant aspect of neophyl chloride's structure is its neopentyl arrangement, which sterically hinders the α-carbon (the CH₂Cl carbon). This makes a direct backside attack by a nucleophile, as required for an Sₙ2 reaction, extremely difficult.[6] Consequently, Sₙ2 reactions are highly unlikely. Furthermore, the β-carbon (the quaternary carbon) lacks hydrogen atoms, making β-hydride elimination impossible.[6]
Caption: Steric hindrance preventing Sₙ2 attack on neophyl chloride.
Applications in Organic Synthesis
Due to its unique reactivity profile, neophyl chloride is a valuable starting material for generating specific organometallic reagents where other isomeric halides might undergo unwanted side reactions.
Formation of Organometallic Reagents
Neophyl chloride readily reacts with metals like lithium or magnesium to form neophyl lithium or the corresponding Grignard reagent, respectively.[8][6] These reagents are strong nucleophiles and bases used to form new carbon-carbon bonds.
Caption: Formation of Neophyl Lithium from Neophyl Chloride.
Experimental Protocols
The synthesis of neophyl chloride is a classic example of a Friedel-Crafts alkylation reaction. The protocol described in Organic Syntheses provides a reliable method for its preparation on a laboratory scale.[5]
Synthesis of Neophyl Chloride via Electrophilic Aromatic Substitution
This procedure involves the reaction of benzene with methallyl chloride, using concentrated sulfuric acid as a catalyst.[5]
Materials:
-
Benzene (purified): 500 g (6.4 moles)
-
Methallyl chloride (redistilled): 201 g (2.22 moles)
-
Concentrated sulfuric acid: 34.6 g
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
A 2-liter three-necked flask is equipped with a mechanical stirrer, thermometer, and a dropping funnel.
-
Charge the flask with 500 g of benzene and 34.6 g of concentrated sulfuric acid.
-
Cool the mixture to 20°C using a water bath.
-
While stirring vigorously, add 201 g of methallyl chloride dropwise over a period of 12 hours. Maintain the temperature at 20°C throughout the addition.
-
After the addition is complete, transfer the reaction mixture to a 1-liter separatory funnel.
-
Remove the lower sulfuric acid layer.
-
Wash the remaining benzene solution with four 200-mL portions of distilled water until the final washing is neutral to litmus.
-
Dry the colorless benzene solution with anhydrous sodium sulfate.
-
Filter the solution into a 1-liter distilling flask.
-
Remove the benzene by distillation under reduced pressure (approx. 45 mm).
-
Distill the liquid residue through a 40-cm Vigreux column under reduced pressure.
-
Collect the product fraction boiling at 97–98°C / 10 mm. The expected yield is 262–275 g (70–73%).[5]
Caption: Experimental workflow for the synthesis of neophyl chloride.
References
- 1. Neophyl chloride(515-40-2) 1H NMR [m.chemicalbook.com]
- 2. Neophyl chloride | C10H13Cl | CID 68191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Neophyl chloride - Wikipedia [en.wikipedia.org]
- 7. Neophyl chloride(515-40-2) IR Spectrum [chemicalbook.com]
- 8. Neophyl Chloride [drugfuture.com]
- 9. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]
